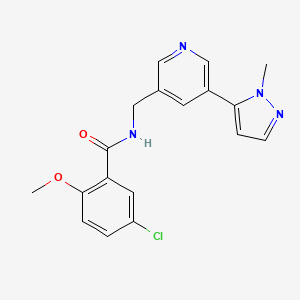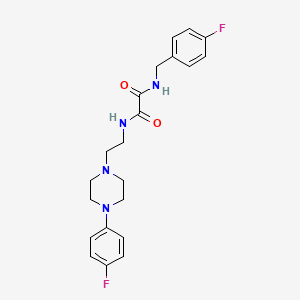
N1-(4-fluorobenzyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(4-fluorobenzyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)oxalamide is a complex organic compound featuring fluorinated benzyl and phenyl groups, as well as a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-fluorobenzyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)oxalamide typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the synthesis of 4-(4-fluorophenyl)piperazine from piperazine and 4-fluorobenzyl chloride under basic conditions.
Alkylation: The piperazine derivative is then alkylated with 2-bromoethylamine to introduce the ethyl linker.
Oxalamide Formation: The final step involves the reaction of the alkylated piperazine derivative with oxalyl chloride to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions
N1-(4-fluorobenzyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The fluorine atoms on the benzyl and phenyl rings can be substituted with other groups using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Carboxylic acids or ketones, depending on the extent of oxidation.
Reduction: Hydrogenated derivatives with reduced double bonds or nitro groups.
Substitution: Derivatives with different substituents replacing the fluorine atoms.
Scientific Research Applications
N1-(4-fluorobenzyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)oxalamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting central nervous system disorders due to its piperazine moiety.
Materials Science: The compound’s fluorinated groups can impart unique properties to materials, such as increased hydrophobicity and thermal stability.
Biological Studies: It can be used in studies involving receptor binding and enzyme inhibition due to its complex structure.
Mechanism of Action
The mechanism of action of N1-(4-fluorobenzyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)oxalamide involves its interaction with specific molecular targets:
Receptor Binding: The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity.
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, affecting biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluorobenzyl)-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)acetamide
- N-(4-fluorobenzyl)-N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)oxalamide
Uniqueness
N1-(4-fluorobenzyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)oxalamide is unique due to the presence of both fluorinated benzyl and phenyl groups, which can enhance its binding affinity and specificity for certain biological targets. Additionally, the oxalamide linkage provides structural rigidity, which can be beneficial in drug design.
Properties
IUPAC Name |
N'-[(4-fluorophenyl)methyl]-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F2N4O2/c22-17-3-1-16(2-4-17)15-25-21(29)20(28)24-9-10-26-11-13-27(14-12-26)19-7-5-18(23)6-8-19/h1-8H,9-15H2,(H,24,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GULMNJZFFONDLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C(=O)NCC2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 2-{2-[7-(4-methoxyphenyl)-5-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamido}benzoate](/img/structure/B2647295.png)
![2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one](/img/structure/B2647296.png)

![N-[1-(2-Methylpiperidin-1-yl)-1-oxopropan-2-yl]prop-2-enamide](/img/structure/B2647299.png)
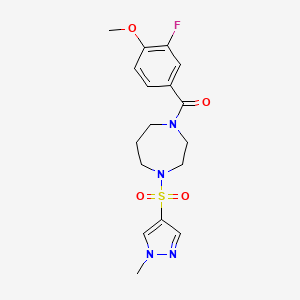
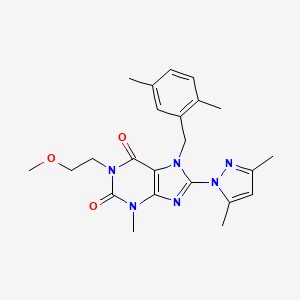
![2-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]-6-fluoro-1,3-benzothiazole](/img/structure/B2647303.png)
![(E)-ethyl 2-(4,6-difluoro-2-((quinoxaline-6-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2647306.png)
![N-[(1Z)-1-[5-(4-METHOXYPHENYL)FURAN-2-YL]-3-(MORPHOLIN-4-YL)-3-OXOPROP-1-EN-2-YL]BENZAMIDE](/img/structure/B2647309.png)
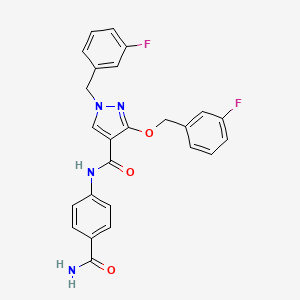
![5-Ethyl-2-{[1-(3-methoxybenzoyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2647311.png)
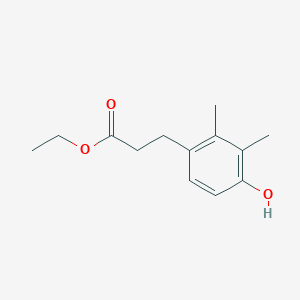
![N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2647316.png)
